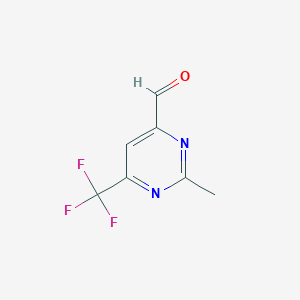
1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 It is a benzene derivative characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanol, ethyl bromide, and isopropyl bromide.
Formation of Cyclopropoxy Group: Cyclopropanol is reacted with a suitable base to form the cyclopropoxy anion, which is then introduced to the benzene ring through a nucleophilic substitution reaction.
Introduction of Ethyl and Isopropoxy Groups: Ethyl bromide and isopropyl bromide are sequentially reacted with the intermediate compound under controlled conditions to introduce the ethyl and isopropoxy groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
- 1-Cyclopropoxy-2-ethyl-4-isopropoxybenzene
- 2-Cyclopropoxy-4-ethyl-1-isopropoxybenzene
Comparison: 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical, chemical, and biological properties, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-ethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-5-8-13(16-12-6-7-12)14(9-11)15-10(2)3/h5,8-10,12H,4,6-7H2,1-3H3 |
InChI Key |
LERKQYQXDAKGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



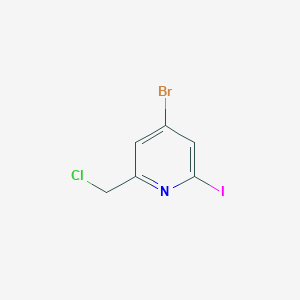
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
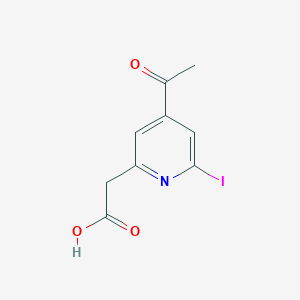

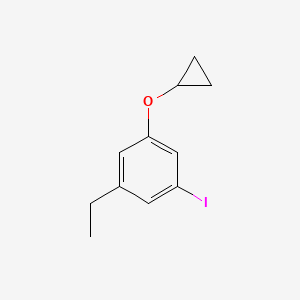
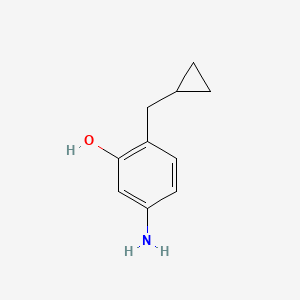
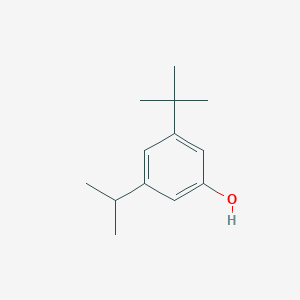

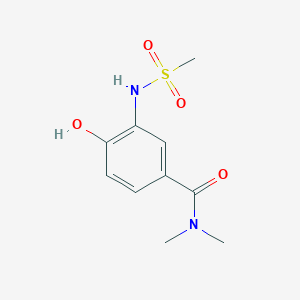
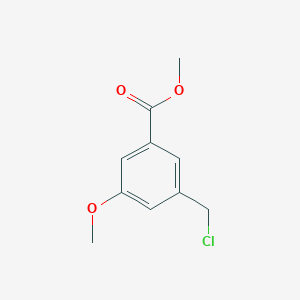
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
